5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one
Description
5-Methyl-1,4,8-triazatricyclo[7.3.0.0³,⁷]dodeca-3(7),5,8-trien-2-one is a nitrogen-rich tricyclic compound featuring a fused bicyclic system with three nitrogen atoms and a ketone functional group. Its core structure comprises a 7-membered ring fused to a 5-membered ring and a bridging nitrogen-containing ring, forming a rigid, planar framework. The methyl substituent at position 5 and the ketone at position 2 influence its electronic properties and steric profile.
Properties
IUPAC Name |
5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-5-7-9(11-6)10(14)13-4-2-3-8(13)12-7/h5,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBJGOPORFOBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one typically involves the reaction of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane . This reaction leads to the formation of the tricyclic structure through a series of cyclization steps. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-methyl-1,4,8-triazatricyclo[7.3.0.0³,⁷]dodeca-3(7),5,8-trien-2-one with related triazatricyclo and macrocyclic compounds from the literature, focusing on structural, functional, and application-based differences.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Ring System: The user’s compound features a triazatricyclo[7.3.0.0³,⁷] system, smaller than the triazatricyclo[8.4.0.0²,⁶] cores in [¹¹C]flumazenil and [¹²³I]iomazenil. The macrocycle C25H25N3O4S2 () adopts a 21-membered L-shaped cavity, enabling metal-ion coordination, whereas the rigid tricyclic framework of the user’s compound lacks such flexibility .
Substituent Effects :
- Methyl Group : Present in all compounds, the methyl group in the user’s compound may enhance lipophilicity compared to the fluorinated/iodinated analogs in , influencing blood-brain barrier penetration or metabolic stability.
- Ketone vs. Ester : The ketone in the user’s compound provides a hydrogen-bond acceptor, contrasting with the ester groups in [¹¹C]flumazenil, which are prone to hydrolysis. This difference could impact pharmacokinetics or target interactions.
Functional Applications: Imaging Agents: [¹¹C]Flumazenil and [¹²³I]iomazenil target GABAA receptors, with [¹¹C]flumazenil showing sensitivity in early Alzheimer’s disease (AD) . Ion Selectivity: The macrocycle in demonstrates Ag⁺/Pb²⁺ selectivity due to its donor-rich cavity . The user’s compound’s smaller structure and ketone group may limit metal-binding utility but could enable interactions with biological targets (e.g., enzymes).
Research Findings and Trends
- Triazatricyclo Derivatives in Neuroscience : Compounds like [¹¹C]flumazenil highlight the importance of substituent positioning (e.g., fluorine for PET labeling) and ring size in optimizing receptor affinity and imaging efficacy .
- Macrocyclic vs. Tricyclic Systems : While macrocycles excel in ion selectivity (), rigid tricyclic systems (e.g., the user’s compound) offer structural stability for targeting compact binding pockets.
- Synthetic Challenges : The user’s compound’s fused rings and stereochemistry may pose synthesis hurdles compared to the more modular macrocycle in .
Biological Activity
5-Methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one is a complex nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure containing multiple nitrogen atoms, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 218.21 g/mol.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. Animal models of inflammation have shown that the compound significantly reduces markers of inflammation such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in cancer cells.
- Inhibition of Biofilm Formation : In antimicrobial studies, it disrupts biofilm formation in bacterial cultures.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : A study involving mice with implanted tumors showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound led to a marked decrease in paw swelling compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
